![molecular formula C11H18O4 B2917535 2-[(3,3-Dimethylcyclobutyl)methyl]-3-methoxy-3-oxopropanoic acid CAS No. 2248354-49-4](/img/structure/B2917535.png)
2-[(3,3-Dimethylcyclobutyl)methyl]-3-methoxy-3-oxopropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(3,3-Dimethylcyclobutyl)methyl]-3-methoxy-3-oxopropanoic acid, also known as DCMMA, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This molecule is a derivative of cyclobutane, which is a cyclic hydrocarbon with four carbon atoms. DCMMA is a white crystalline powder that is soluble in organic solvents such as ethanol and chloroform.
作用機序
The mechanism of action of 2-[(3,3-Dimethylcyclobutyl)methyl]-3-methoxy-3-oxopropanoic acid is not fully understood. However, it has been proposed that this compound may exert its anti-inflammatory and anti-cancer effects by inhibiting the activity of enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). These enzymes are involved in the production of pro-inflammatory mediators such as prostaglandins and leukotrienes. Inhibition of these enzymes may lead to a reduction in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in vitro and in vivo. In animal studies, this compound has been found to have a low acute toxicity and no significant adverse effects on vital organs such as the liver and kidneys. Furthermore, this compound has been shown to have a low potential for drug-drug interactions.
実験室実験の利点と制限
2-[(3,3-Dimethylcyclobutyl)methyl]-3-methoxy-3-oxopropanoic acid has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Furthermore, this compound has been shown to have a high degree of selectivity towards its target enzymes, which may lead to fewer off-target effects. However, one limitation of this compound is its low solubility in water, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the investigation of 2-[(3,3-Dimethylcyclobutyl)methyl]-3-methoxy-3-oxopropanoic acid. One potential application of this compound is in the treatment of neurodegenerative disorders such as Alzheimer's disease. This compound has been shown to have neuroprotective effects in vitro and in vivo, and further studies are needed to investigate its potential therapeutic applications in this area. Additionally, this compound may have applications in the development of novel anti-inflammatory and anti-cancer drugs. Further investigation is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
合成法
2-[(3,3-Dimethylcyclobutyl)methyl]-3-methoxy-3-oxopropanoic acid can be synthesized through a multistep process that involves the reaction of cyclobutane with various reagents. The synthesis of this compound was first reported in 2008 by a group of researchers at the University of California, San Diego. The synthesis involves the reaction of cyclobutane with methyl acrylate in the presence of a catalyst to form a cyclobutyl methyl acrylate intermediate. This intermediate is then reacted with sodium methoxide to form this compound.
科学的研究の応用
2-[(3,3-Dimethylcyclobutyl)methyl]-3-methoxy-3-oxopropanoic acid has been investigated for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. The compound has been shown to have anti-inflammatory and anti-cancer properties in vitro and in vivo. This compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Furthermore, this compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
特性
IUPAC Name |
2-[(3,3-dimethylcyclobutyl)methyl]-3-methoxy-3-oxopropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O4/c1-11(2)5-7(6-11)4-8(9(12)13)10(14)15-3/h7-8H,4-6H2,1-3H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIRWZCGWEBFQBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)CC(C(=O)O)C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-3-(((2,5-difluorophenyl)amino)methylene)-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2917452.png)


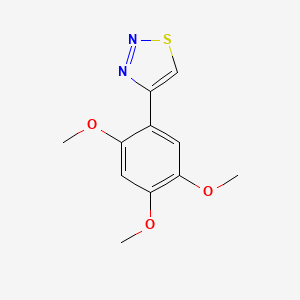
![Ethyl 2-(5-(benzo[d]thiazol-2-yl)thiophene-2-carboxamido)thiazole-4-carboxylate](/img/structure/B2917461.png)

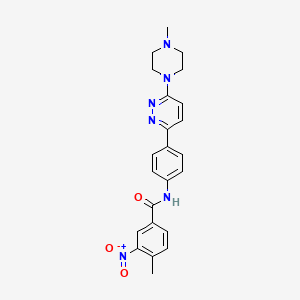
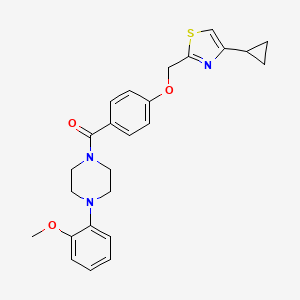
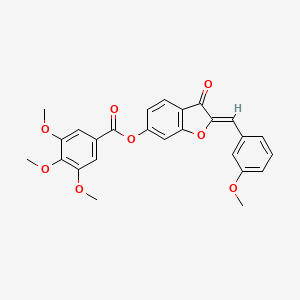
![4-[(2-Methylpropoxy)methyl]piperidine hydrochloride](/img/structure/B2917470.png)
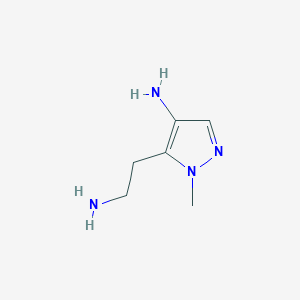


![2-[[3-(4-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2917475.png)